

# 2-Trifluoromethyl adenosine CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Trifluoromethyl adenosine

Cat. No.: B15583570 Get Quote

# An In-depth Technical Guide to 2-Trifluoromethyladenosine

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of 2-Trifluoromethyladenosine, a synthetic derivative of the endogenous nucleoside adenosine. While a specific CAS number for this compound is not readily available in public databases, this document details its chemical properties, including its molecular formula and weight. A detailed experimental protocol for its synthesis is provided, based on published literature. Furthermore, this guide explores the limited available information on its biological activity, drawing comparisons to related adenosine analogs and discussing its potential interactions with adenosine receptors and downstream signaling pathways. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of 2-Trifluoromethyladenosine.

## **Chemical and Physical Properties**

2-Trifluoromethyladenosine is a modified purine nucleoside where the hydrogen atom at the 2-position of the adenine base is replaced by a trifluoromethyl (CF3) group. This substitution significantly alters the electronic properties of the purine ring system, which can influence its interaction with biological targets.



Property	Value	Source
Molecular Formula	C11H12F3N5O4	Deduced from the structure of adenosine by substitution
Molecular Weight	335.24 g/mol	Calculated based on the molecular formula
CAS Number	Not readily available	-

# Synthesis of 2-Trifluoromethyladenosine

A key method for the synthesis of 2-Trifluoromethyladenosine has been reported in the scientific literature. The following is a detailed experimental protocol based on this published work.

# **Experimental Protocol: Synthesis of 2- Trifluoromethyladenosine**

#### Materials:

- 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
- 2-Trifluoromethyl-6-chloropurine
- · p-toluenesulfonic acid
- Methanolic ammonia
- 1-Propanol
- Water
- Chloroform
- Saturated aqueous sodium bicarbonate

#### Procedure:



- Fusion Reaction: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is fused with 2-trifluoromethyl-6-chloropurine in the presence of a catalytic amount of p-toluenesulfonic acid.
   The reaction mixture is heated under vacuum with rotation at 135°C for 35 minutes, during which vigorous gas evolution is observed, resulting in a light brown clear melt.
- Deprotection and Amination: The resulting crude product is then treated with methanolic ammonia. This step simultaneously removes the benzoyl protecting groups from the ribose moiety and introduces an amino group at the 6-position of the purine ring, converting the chloropurine intermediate into the desired adenosine derivative. This process yields a gellike crude product.
- Purification: The crude product is purified by crystallization. It is first crystallized from 1propanol and then recrystallized from water to yield pure 2-Trifluoromethyladenosine.
- Work-up (for analysis): For analytical purposes, the purified product can be dissolved in chloroform. The chloroform solution is then washed with saturated aqueous sodium bicarbonate.

Diagram of the Synthetic Workflow:



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Caption: Synthetic workflow for 2-Trifluoromethyladenosine.

## **Biological Activity and Signaling Pathways**

Preliminary pharmacological evaluations have indicated that 2-Trifluoromethyladenosine possesses vasodilator and anti-platelet aggregation effects.[1] However, detailed studies on its receptor binding profile and mechanism of action are limited.

## **Interaction with Adenosine Receptors**



Adenosine exerts its physiological effects through four subtypes of G protein-coupled receptors: A<sub>1</sub>, A<sub>2</sub>A, A<sub>2</sub>B, and A<sub>3</sub>. The trifluoromethyl substitution at the C2 position of the adenine ring is expected to modulate the affinity and selectivity of the molecule for these receptors.

A preliminary study has suggested that 2-Trifluoromethyladenosine is significantly less potent in inhibiting ADP-induced platelet aggregation compared to adenosine and 2-chloroadenosine.[1] This suggests that its interaction with the adenosine receptors involved in this process, likely the  $A_2A$  receptor, may be weaker than that of the parent compound.

## **Potential Downstream Signaling**

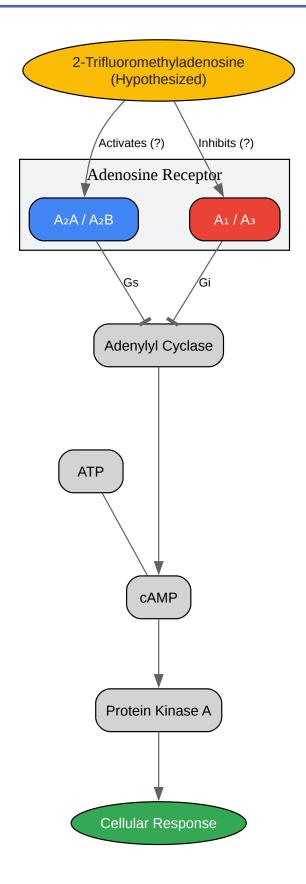
The activation of adenosine receptors triggers various downstream signaling cascades, most notably the modulation of intracellular cyclic AMP (cAMP) levels.

- A<sub>2</sub>A and A<sub>2</sub>B Receptors: These receptors are typically coupled to the Gs alpha subunit of G proteins, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.
- A<sub>1</sub> and A<sub>3</sub> Receptors: These receptors are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

Given the structural similarity of 2-Trifluoromethyladenosine to adenosine, it is plausible that it also modulates cAMP levels upon binding to adenosine receptors. However, the direction and magnitude of this effect would depend on its specific receptor subtype affinity and whether it acts as an agonist or antagonist.

Diagram of Potential Adenosine Receptor Signaling:





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Caption: Hypothesized signaling pathways for 2-Trifluoromethyladenosine.



### **Future Directions**

The available data on 2-Trifluoromethyladenosine is currently limited, presenting numerous opportunities for further research. Key areas for future investigation include:

- Determination of the CAS Number: A definitive identification and registration of the compound are crucial for regulatory and research purposes.
- Comprehensive Pharmacological Profiling: Detailed binding affinity studies are needed to determine the selectivity of 2-Trifluoromethyladenosine for the four adenosine receptor subtypes.
- Functional Assays: In vitro and in vivo studies are required to elucidate its functional activity (agonist vs. antagonist) at each receptor and to quantify its effects on downstream signaling pathways, such as cAMP modulation.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs could provide valuable insights into the structural requirements for potent and selective activity at adenosine receptors.
- Therapeutic Potential: Given the diverse roles of adenosine signaling in physiology and pathophysiology, further investigation into the therapeutic potential of 2-Trifluoromethyladenosine in areas such as cardiovascular disease, inflammation, and neuroscience is warranted.

### Conclusion

2-Trifluoromethyladenosine represents an intriguing but underexplored derivative of adenosine. Its unique chemical properties, conferred by the trifluoromethyl group, suggest that it may possess a distinct pharmacological profile compared to the parent nucleoside. This technical guide has summarized the current knowledge regarding its chemical characteristics, synthesis, and preliminary biological activity. The provided information and proposed future research directions aim to stimulate further investigation into this compound, which may hold promise for the development of novel therapeutic agents targeting the adenosine signaling system.



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#### References

- 1. pubs.acs.org [pubs.acs.org]
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